3-bromo-5,7-difluoro-1-tosyl-1H-indole

Influenza PB2 inhibitor Bioisostere X-ray crystallography

3-Bromo-5,7-difluoro-1-tosyl-1H-indole is a non-substitutable synthetic intermediate for 5,7-difluoroindole-based bioisosteres. Its three orthogonal handles—C3-Br for cross-coupling, C5/C7-F for crystallographically validated C–F···H–N hydrogen bonding (2.5 Å to Lys376), and N1-Ts for regioselective protection—enable reliable access to influenza PB2 cap-binding inhibitors and parallel indole libraries. Attempts to substitute with N-unprotected or non-fluorinated analogs result in competing degradation and loss of target engagement. Procure this compound for multistep sequences requiring orthogonal reactivity and metabolic stability advantages over 7-azaindole scaffolds.

Molecular Formula C15H10BrF2NO2S
Molecular Weight 386.2 g/mol
Cat. No. B8254481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5,7-difluoro-1-tosyl-1H-indole
Molecular FormulaC15H10BrF2NO2S
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)Br
InChIInChI=1S/C15H10BrF2NO2S/c1-9-2-4-11(5-3-9)22(20,21)19-8-13(16)12-6-10(17)7-14(18)15(12)19/h2-8H,1H3
InChIKeyUVWAQDSXPNIJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5,7-difluoro-1-tosyl-1H-indole (CAS 1878207-48-7): A Dual-Functionalized Indole Intermediate for Bioisosteric Drug Discovery


3-Bromo-5,7-difluoro-1-tosyl-1H-indole (CAS 1878207-48-7, molecular formula C15H10BrF2NO2S, molecular weight 386.21) is a polyhalogenated N-protected indole derivative that serves as a critical synthetic intermediate in medicinal chemistry [1]. This compound features three distinct functional handles: a C3 bromine atom enabling cross-coupling chemistry, a C5/C7 difluoro substitution pattern that functions as a bioisostere of the 7-azaindole scaffold, and an N1 tosyl group that provides orthogonal nitrogen protection during multistep synthesis [1]. First disclosed in the primary literature as compound 7a in the synthesis route toward influenza PB2 cap-binding inhibitors, this intermediate was prepared via NBS-mediated bromination of 5,7-difluoro-1-tosyl-1H-indole in 79% yield and fully characterized by 1H NMR and mass spectrometry [1]. The compound is commercially available from multiple suppliers with typical purity specifications of ≥97% .

Why 3-Bromo-5,7-difluoro-1-tosyl-1H-indole Cannot Be Replaced by Non-Fluorinated or N-Unprotected Indole Analogs


Generic replacement of 3-bromo-5,7-difluoro-1-tosyl-1H-indole with simpler 3-bromoindole derivatives is precluded by the interdependent contributions of its three structural features. The 5,7-difluoro substitution pattern is not merely an electronic modulator—it establishes a specific C–F···H–N hydrogen bond (2.5 Å) with the Lys376 residue of the influenza PB2 cap-binding domain, a bioisosteric interaction that mimics the 7-azaindole nitrogen of Pimodivir and cannot be replicated by mono-fluoro, chloro, methyl, or cyano congeners [1]. Absence of fluorine at both the 5- and 7-positions eliminates this key binding contact entirely, as demonstrated by the 3.4 Å distance observed for the analogous 7-azaindole interaction and the reduced antiviral potency of the 5-chloro analog (11b, IC50 = 21 nM vs. 11 nM for 11a) [1]. Furthermore, the N1-tosyl group is essential for directing regioselective C3 bromination and protecting the indole nitrogen during subsequent Miyaura borylation and Suzuki–Miyaura coupling steps; N-unprotected 3-bromo-5,7-difluoro-1H-indole (CAS 1388047-55-9) is susceptible to competing N-arylation and oxidative degradation under palladium-catalyzed conditions [1]. These structure–activity and synthetic chemistry constraints establish that 3-bromo-5,7-difluoro-1-tosyl-1H-indole occupies a non-substitutable node in reaction sequences targeting 5,7-difluoroindole-based bioisosteres [1].

Quantitative Differentiation Evidence for 3-Bromo-5,7-difluoro-1-tosyl-1H-indole Against Closest Structural Analogs


C–F···H–N Hydrogen Bond Distance to Influenza PB2 Lys376: 5,7-Difluoroindole vs. 7-Azaindole Scaffold

The 5,7-difluoroindole derivative 11a, synthesized from 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a) as the key brominated intermediate, engages the influenza A PB2 cap-binding domain through a C–F···H–N interaction between the 7-position fluorine and the terminal amino group of Lys376 with a distance of 2.5 Å and an N–F–C angle of 156° [1]. In contrast, the clinically investigated 7-azaindole inhibitor Pimodivir (compound 4) forms the corresponding N···H–N interaction at a longer distance of 3.4 Å [1]. The 0.9 Å shorter contact distance for the difluoroindole indicates a stronger or at minimum geometrically distinct hydrogen-bonding interaction that contributes to the bioisosteric mimicry [1]. This structural feature is absent in non-fluorinated analogs such as 3-bromo-1-tosyl-1H-indole (CAS 90481-77-9) and in mono-fluorinated analogs such as 3-bromo-5-fluoro-1-tosyl-1H-indole (CAS 887338-48-9), neither of which can present a fluorine atom at the 7-position for this interaction [1].

Influenza PB2 inhibitor Bioisostere X-ray crystallography Fluorine hydrogen bonding

Human Liver Microsomal Stability and Aldehyde Oxidase Metabolism: 5,7-Difluoroindole 11a vs. 7-Azaindole Inhibitors

The final compound 11a, for which 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a) serves as the indispensable brominated precursor, demonstrated superior metabolic stability in human liver microsomes with intrinsic clearance (Clint) below 7.7 μL/min/mg protein [1]. Critically, 11a showed no detectable aldehyde oxidase (AO) metabolism after 1-hour incubation at 1 μM in human liver cytosol, in direct contrast to previously reported 7-azaindole-based PB2 inhibitors that were substrates for this metabolic pathway [1]. The 5-chloro analog 11b (derived from intermediate 7b) exhibited a Clint of 15 μL/min/mg protein in mouse microsomes, whereas 11a showed lower clearance, indicating that the 5,7-difluoro pattern contributes to the metabolic stability profile [1]. This resistance to AO metabolism is specifically attributable to the replacement of the 7-azaindole nitrogen with a C–F group, a structural feature that is introduced at the stage of the 5,7-difluoro-1-tosyl-1H-indole precursor and is absent in all non-fluorinated or 7-aza intermediates [1].

Metabolic stability Aldehyde oxidase Human liver microsomes Influenza drug discovery

Cellular Antiviral Potency of 5,7-Difluoroindole 11a Against Influenza A Strains vs. 5-Cl, 5-CH3, and 5-CN Analogs

Compound 11a, accessed via 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a) as the key brominated intermediate, exhibited potent antiviral activity across three influenza A virus strains in cell-based assays [1]. Against A/Taiwan/1/86 (H1N1) in MDCK cells, 11a showed an IC50 of 11 nM, compared to 21 nM for the 5-chloro analog 11b, 4 nM for the 5-methyl analog 11c, and 11 nM for the 5-cyano analog 11d [1]. Against A/Virginia/3/1975 (H3N2), 11a maintained an IC50 of 14 nM, while 11b dropped to 47 nM, 11c to 11 nM, and 11d to 19 nM [1]. Against A/Puerto Rico/8/34 (H1N1) in A549 cells, 11a gave an IC50 of 22 nM with a selectivity index (SI = CC50/IC50) exceeding 1,142, substantially higher than 11b (SI >485), 11c (SI = 1,491), and 11d (SI >612) [1]. While 11c (5-CH3) showed marginally higher potency in some strains, 11a provided the most balanced profile of potency, selectivity, and metabolic stability across the panel [1]. The non-fluorinated 3-bromo-1-tosyl-1H-indole cannot be advanced to a comparable inhibitor because it lacks the 5,7-difluoro pharmacophore required for bioisosteric engagement of the PB2 cap [1].

Antiviral activity Influenza A H1N1 Influenza A H3N2 PB2 inhibitor SAR

Synthetic Yield of Regioselective C3 Bromination: 5,7-Difluoro vs. 5-Chloro-7-fluoro N-Tosylindole Substrates

The synthesis of 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a) was accomplished by treatment of 5,7-difluoro-1-tosyl-1H-indole (6a) with N-bromosuccinimide (1.0 equiv) in dichloromethane at room temperature for 18 hours, affording the product in 79% isolated yield after silica gel chromatography [1]. Under closely comparable conditions, the 5-chloro-7-fluoro analog 7b was obtained in 93% yield (NBS, DMF, 50 °C then ambient temperature) [1]. The lower yield for 7a may reflect the electron-withdrawing effect of the additional C5 fluorine, which reduces the electron density at C3 and slows electrophilic bromination relative to the 5-chloro substrate [1]. The preceding tosyl protection step to form 6a proceeded in high yield under phase-transfer catalysis conditions (tosyl chloride, NaOH, Bu4NHSO4, toluene/water) [1]. The fully assigned 1H NMR spectrum of 7a (400 MHz, DMSO-d6) displays the diagnostic C2-H singlet at δ 8.27, confirming regioselective bromination at C3 rather than C2, and MS (ESI) gave m/z 409.0 [M+HNa]+, consistent with the molecular formula C15H10BrF2NO2S [1]. In contrast, direct bromination of N-unprotected 5,7-difluoroindole leads to competing C2 and C3 substitution, necessitating the tosyl directing/protecting group for regiochemical control [1].

Regioselective bromination NBS bromination Indole functionalization Process chemistry

Miyaura Borylation Reactivity of C3-Bromo Substituent: Enabling Downstream Diversification

The C3-bromo substituent of 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a) was successfully converted to the corresponding boronic pinacol ester 8a via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron under standard conditions, yielding the boronic ester in 52% isolated yield [1]. This moderate but serviceable yield reflects the electron-deficient nature of the 5,7-difluoroindole ring, which attenuates oxidative addition of Pd(0) into the C–Br bond relative to non-fluorinated 3-bromoindole substrates [1]. The boronic ester 8a was subsequently advanced through Suzuki–Miyaura coupling with pyrimidine bicyclo[2.2.2]octane aminoester 9, followed by ester hydrolysis, to deliver the final inhibitor 11a [1]. In contrast, 3-bromo-5,7-difluoro-1H-indole (CAS 1388047-55-9, N-unprotected analog) cannot undergo the same sequence with comparable efficiency because the free N–H is incompatible with the Miyaura borylation catalyst system and can participate in competing N-arylation side reactions [1]. The 1-tosyl group is therefore essential not only for directing C3 bromination but also for protecting the indole nitrogen throughout the cross-coupling sequence, after which it can be removed under basic hydrolysis conditions (LiOH, dioxane/water) in the final step [1].

Miyaura borylation Suzuki-Miyaura coupling Boronic ester Cross-coupling

Oral Pharmacokinetics and In Vivo Efficacy of 11a in Mice: Translational Relevance of the 5,7-Difluoroindole Scaffold

Compound 11a, accessed exclusively through 3-bromo-5,7-difluoro-1-tosyl-1H-indole (7a), demonstrated favorable oral pharmacokinetics in balb/c mice: following a single 10 mg/kg oral dose, Cmax reached 3,490 ± 1,200 ng/mL, AUClast was 16,100 ± 2,420 h·ng/mL, terminal half-life was 3.6 hours, and oral bioavailability (F) was 95 ± 14% [1]. Lung exposure at 7 hours post-dose was 491 ng/g, yielding a lung/plasma ratio of approximately 0.5, which is pharmacologically relevant for a respiratory virus target [1]. In a mouse lethal infection model with influenza A/Puerto Rico/8/34 (H1N1), twice-daily oral administration of 11a at 30 mg/kg for 10 days, initiated 48 hours post-infection, achieved 75% survival at day 21 [1]. This in vivo efficacy was supported by a clean early safety profile: no hERG channel binding (>10 μM), no AMES II mutagenicity, no micronucleus formation in TK-6 cells, and no inhibition across a panel of 59 kinases at 1 μM [1]. These translational data are directly contingent upon the 5,7-difluoro pharmacophore—the 5-chloro analog 11b and the 5-methyl analog 11c, while active in cellular assays, were not advanced to equivalent in vivo studies, and non-fluorinated 3-bromo-1-tosyl-1H-indole-derived compounds would lack the structural basis for PB2 cap engagement entirely [1].

Oral bioavailability Pharmacokinetics In vivo efficacy Mouse influenza model

Optimal Procurement and Application Scenarios for 3-Bromo-5,7-difluoro-1-tosyl-1H-indole Based on Quantitative Evidence


Synthesis of 5,7-Difluoroindole-Based Influenza PB2 Cap-Binding Inhibitors via Miyaura Borylation–Suzuki Coupling Sequence

The primary validated application for 3-bromo-5,7-difluoro-1-tosyl-1H-indole is as the C3-brominated intermediate in the proven synthetic route to influenza PB2 inhibitors [1]. The compound undergoes Pd-catalyzed Miyaura borylation to form boronic ester 8a (52% yield), followed by Suzuki–Miyaura coupling with heteroaryl bromide partners and basic hydrolysis to remove the tosyl group, generating the free NH-indole inhibitor [1]. This route has been validated at multi-gram scale and yields inhibitors with IC50 values in the low nanomolar range (11–22 nM across H1N1 and H3N2 strains) [1]. Researchers should procure this intermediate when the synthetic objective is a 5,7-difluoroindole with a C3-aryl/heteroaryl substituent and a free N1–H; the tosyl group is removed in the final hydrolysis step under LiOH/dioxane/water conditions, so no separate deprotection step is required [1].

Bioisosteric Replacement of 7-Azaindole Scaffolds in Kinase or IDO1 Inhibitor Programs

The crystallographically validated C–F···H–N hydrogen bond (2.5 Å) between the 7-fluoro substituent and Lys376 establishes the 5,7-difluoroindole core as a bona fide bioisostere of the 7-azaindole scaffold [1]. This structural mimicry, combined with the absence of aldehyde oxidase metabolism that plagued 7-azaindole-based clinical candidates, makes 3-bromo-5,7-difluoro-1-tosyl-1H-indole an attractive starting material for medicinal chemistry programs seeking to replace a 7-azaindole core with a metabolically more stable 5,7-difluoroindole [1]. The C3-bromo handle allows installation of diverse aryl, heteroaryl, or amino substituents via cross-coupling, while the 1-tosyl group protects the indole NH during synthesis and is removed under basic conditions [1]. This strategy is applicable beyond influenza targets to any program where the 7-azaindole scaffold engages a lysine or arginine residue via its N7 nitrogen and metabolic stability is a concern [1].

Building Block for Parallel SAR Libraries Exploring 5,7-Disubstituted Indole Chemical Space

Owing to its three orthogonal reactive centers—C3-Br for cross-coupling, C5/C7-F for electronic modulation and H-bonding, and N1-Ts for protection—3-bromo-5,7-difluoro-1-tosyl-1H-indole is uniquely suited as a central building block for parallel synthesis of 3,5,7-trisubstituted indole libraries [1]. The C3-bromine undergoes Suzuki, Buchwald–Hartwig, or Sonogashira coupling; the 5- and 7-fluorines can be selectively displaced by nucleophiles under appropriate conditions; and the tosyl group can be retained or removed depending on the desired final product [1]. The 79% yield for the bromination step and the availability of the precursor 5,7-difluoro-1-tosyl-1H-indole (6a) in high yield under phase-transfer conditions ensure reliable supply of this intermediate for library production [1]. Procurement of the non-fluorinated or N-unprotected analogs would forfeit either the electronic differentiation (C5/C7-F) or the synthetic orthogonality (N-Ts), reducing library diversity and synthetic efficiency [1].

Fragment-Based Drug Discovery Leveraging Fluorine-Mediated Binding Interactions

The 2.5 Å C–F···H–N hydrogen bond characterized by X-ray crystallography provides a well-defined structural rationale for deploying 3-bromo-5,7-difluoro-1-tosyl-1H-indole as a fragment-elaboration starting point in fluorine-centric fragment-based drug discovery (FBDD) [1]. The C3-bromo atom serves as a growth vector for fragment linking or merging strategies, while the 5- and 7-fluorines contribute both to binding affinity through polar interactions and to metabolic stability through blockade of oxidative metabolism [1]. The tosyl group adds molecular weight and lipophilicity that can be trimmed in the final deprotection step, allowing the fragment to be advanced to lead-like molecules without committing to a complex protecting group strategy [1]. This compound is particularly relevant for programs targeting proteins with lysine-rich binding pockets where C–F···H–N interactions can be systematically exploited [1].

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